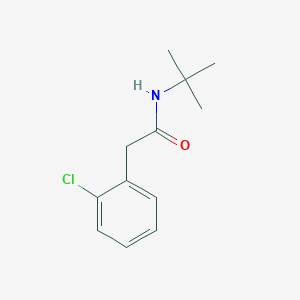![molecular formula C19H16F2O3 B5738997 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)
5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one, also known as DBCO, is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties. DBCO is a chromone derivative that has been widely used in the fields of medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has been widely used in scientific research due to its unique properties. One of the most significant applications of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is in the field of bioconjugation, where it is used as a reactive handle for the conjugation of biomolecules. 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one reacts with azide-containing biomolecules through a copper-free click reaction, which results in a stable covalent bond between the two molecules. This reaction has been used in a variety of applications, including the labeling of proteins, peptides, and nucleic acids.
Wirkmechanismus
The mechanism of action of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is not well understood, but it is believed to involve the interaction of the compound with cellular proteins. 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has been shown to bind to the active site of some proteins, which can result in the inhibition of enzymatic activity. Additionally, 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has been shown to induce cell death in some cancer cell lines, although the mechanism of this effect is not fully understood.
Biochemical and Physiological Effects:
5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its ability to react with azide-containing biomolecules, 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and beta-secretase. 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has also been shown to induce apoptosis in cancer cell lines, although the mechanism of this effect is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is its ability to react with azide-containing biomolecules through a copper-free click reaction. This reaction is highly specific and results in a stable covalent bond between the two molecules. Additionally, 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has been shown to have a low toxicity profile, which makes it suitable for use in a variety of experiments.
One of the limitations of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is its relatively low yield during synthesis. Additionally, 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one can be expensive to synthesize, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one in scientific research. One area of interest is the development of new bioconjugation strategies using 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one. Additionally, there is interest in exploring the potential of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one as a therapeutic agent for the treatment of cancer and other diseases. Finally, there is a need for further research into the mechanism of action of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one, which could lead to the development of new applications for this compound.
Synthesemethoden
The synthesis of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one involves a multi-step process that begins with the reaction of 3,4,7-trimethylchromone with 2,4-difluorobenzyl bromide in the presence of a base to form the intermediate compound. This is followed by the reaction of the intermediate compound with potassium carbonate and copper(I) iodide to yield the final product, 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one. The yield of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is typically around 50%, and the compound is purified using column chromatography.
Eigenschaften
IUPAC Name |
5-[(2,4-difluorophenyl)methoxy]-3,4,7-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O3/c1-10-6-16(23-9-13-4-5-14(20)8-15(13)21)18-11(2)12(3)19(22)24-17(18)7-10/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLBPLGYZHGCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5738932.png)
![2-{[4-(2-naphthyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5738943.png)
![4-{[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738949.png)


![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide](/img/structure/B5738952.png)


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5738969.png)
![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)

![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)
